

# Spectroscopic Characterization of 4-Bromo-3'-methylbenzophenone: A Technical Guide

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## Compound of Interest

|                |                               |
|----------------|-------------------------------|
| Compound Name: | 4-Bromo-3'-methylbenzophenone |
| CAS No.:       | 27428-61-1                    |
| Cat. No.:      | B1273617                      |

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3'-methylbenzophenone**, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features of the molecule.

## Introduction

**4-Bromo-3'-methylbenzophenone**, with the chemical formula  $C_{14}H_{11}BrO$ , is a diaryl ketone featuring a bromine atom on one phenyl ring and a methyl group on the other. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. The bromine atom, being electron-withdrawing and possessing isotopes ( $^{79}Br$  and  $^{81}Br$ ), imparts characteristic patterns in mass spectrometry and influences chemical shifts in NMR. The methyl group, being weakly electron-donating, also subtly affects the spectral data. This guide will provide a detailed analysis of these effects.

## Molecular Structure and Spectroscopic Correlation

The structural features of **4-Bromo-3'-methylbenzophenone** are the foundation for interpreting its spectroscopic data. The molecule consists of a central carbonyl group connecting a 4-bromophenyl ring and a 3-methylphenyl ring.



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Caption: Molecular structure of **4-Bromo-3'-methylbenzophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for **4-Bromo-3'-methylbenzophenone**, the following data is predicted based on the analysis of structurally similar compounds, including 4-bromobenzophenone and 4-methylbenzophenone.[1][2]

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Bromo-3'-methylbenzophenone** (in CDCl<sub>3</sub>, 400 MHz)



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Interpretation:

- The protons on the 4-bromophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as doublets due to coupling with their adjacent protons. The protons closer to the bromine atom (H-3', H-5') will be more shielded.
- The protons on the 3-methylphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships.
- The methyl protons will appear as a singlet in the upfield region.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Bromo-3'-methylbenzophenone** (in CDCl<sub>3</sub>, 100 MHz)



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Interpretation:

- The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.
- The aromatic carbons will appear in the range of 127-139 ppm. The carbon attached to the bromine atom (C-4') will be influenced by the heavy atom effect.[3]
- The methyl carbon will be the most upfield signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromo-3'-methylbenzophenone** is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for **4-Bromo-3'-methylbenzophenone**



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Interpretation:

- A strong absorption band around  $1660\text{ cm}^{-1}$  is characteristic of the carbonyl (C=O) stretching vibration in a diaryl ketone.[4]
- Absorptions in the  $3100\text{-}3000\text{ cm}^{-1}$  region are due to the C-H stretching vibrations of the aromatic rings.
- The presence of the C-Br bond is indicated by a strong absorption around  $1070\text{ cm}^{-1}$ .
- The bands in the fingerprint region (below  $1500\text{ cm}^{-1}$ ) will be complex due to various bending vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Bromo-3'-methylbenzophenone**, the presence of bromine with its two isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **4-Bromo-3'-methylbenzophenone**



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### Interpretation:

- The molecular ion peak  $[M]^+$  is expected at  $m/z$  274 and 276 with nearly equal intensity, which is a clear indicator of the presence of one bromine atom.
- A common fragmentation pathway for benzophenones is the cleavage of the C-C(=O) bond. This would lead to the formation of the 4-bromobenzoyl cation ( $[C_7H_4BrO]^+$ ) at  $m/z$  183/185 and the 3-methylbenzoyl cation ( $[C_8H_7O]^+$ ) at  $m/z$  119.
- Further fragmentation of the 3-methylbenzoyl cation can lead to the formation of the tropylium ion ( $[C_7H_7]^+$ ) at  $m/z$  91.



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Caption: Predicted key fragmentation pathways for **4-Bromo-3'-methylbenzophenone**.

## Experimental Protocols

While experimental data for the title compound is not readily available in public databases, the following are general protocols for obtaining the spectroscopic data discussed.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Bromo-3'-methylbenzophenone** in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in signal assignment.

### IR Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).

## Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **4-Bromo-3'-methylbenzophenone**. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and comparison with structurally related molecules. This information serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and application of this and similar compounds. Experimental verification of these predicted data is highly recommended for definitive structural confirmation.

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